molecular formula C15H20N4OS B6460523 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 2549031-21-0

1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6460523
CAS No.: 2549031-21-0
M. Wt: 304.4 g/mol
InChI Key: ASAYKUJLWLRJJR-UHFFFAOYSA-N
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Description

1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine ( 2549031-21-0) is a synthetic compound with the molecular formula C15H20N4OS and a molecular weight of 304.41 g/mol . It features a 1,2,4-thiadiazole core heterocycle, a structural motif prevalent in medicinal chemistry research. This piperazine derivative is offered as a high-purity chemical tool for investigative purposes. The compound is part of a broad class of synthetic molecules that are the subject of advanced research, particularly in the field of novel psychoactive substances (NPS), where web crawling technologies have identified a vast number of such analogs to monitor emerging trends . Its physicochemical properties, including a predicted topological polar surface area of 69.7 Ų and an XLogP3 of 2.2, suggest potential for further pharmacological investigation . This product is intended for use in analytical reference standards, in vitro binding assays, and other non-clinical research applications to study the structure-activity relationships of synthetic compounds. This compound is strictly for research use in controlled laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Researchers should handle all chemicals with appropriate safety protocols.

Properties

IUPAC Name

5-(4-benzylpiperazin-1-yl)-3-(methoxymethyl)-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-20-12-14-16-15(21-17-14)19-9-7-18(8-10-19)11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAYKUJLWLRJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thioamide Derivatives

The Hurd-Morrow reaction is a classical method for constructing 1,2,4-thiadiazoles. A thioamide precursor, such as methoxyacetothioamide (CH3OCH2C(S)NH2\text{CH}_3\text{OCH}_2\text{C(S)NH}_2), reacts with hydroxylamine-O-sulfonic acid to form the 1,2,4-thiadiazole ring. This reaction proceeds via nucleophilic attack of the thioamide sulfur on the electrophilic nitrogen of hydroxylamine, followed by cyclodehydration. For the target compound, the methoxymethyl group is introduced at the C3 position during this step by selecting a thioamide with the appropriate substituent.

Nitrile-Thioamide Condensation

Alternative routes involve the condensation of nitriles with thioamides under acidic conditions. For example, methoxyacetonitrile (CH3OCH2CN\text{CH}_3\text{OCH}_2\text{CN}) reacts with thiourea in the presence of HCl to yield 3-(methoxymethyl)-5-amino-1,2,4-thiadiazole. Subsequent chlorination using POCl₃ or PCl5\text{PCl}_5 converts the amino group to a chloro substituent, producing 5-chloro-3-(methoxymethyl)-1,2,4-thiadiazole —a key intermediate for downstream coupling.

Optimization and Purification

Solvent and Temperature Effects

  • 1-Butanol with NH₄Cl : Enhances SNAr efficiency by stabilizing the transition state through hydrogen bonding.

  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30–60 minutes while maintaining yields >70%.

Chromatographic Purification

Crude products are purified via flash chromatography using gradients of ethyl acetate and methanol (9:1 with 2% triethylamine) to suppress piperazine degradation. Final compounds are characterized by:

  • ¹H NMR : Disappearance of δ 4.2 ppm (CH₂Cl) and appearance of δ 3.5 ppm (N-CH₂-C₆H₅).

  • IR : Absence of C-Cl stretch (550–600 cm⁻¹) and presence of C-N (1250 cm⁻¹).

Challenges and Alternatives

Regioselectivity in Thiadiazole Synthesis

Competing pathways during cyclization may yield 1,3,4-thiadiazole isomers. Using Lewis acids (e.g., ZnCl₂) directs selectivity toward 1,2,4-thiadiazoles by coordinating to sulfur and nitrogen atoms.

Functional Group Compatibility

The methoxymethyl group is sensitive to strong acids. Replacing HCl with acetic acid in chlorination steps prevents ether cleavage.

Scalability and Industrial Relevance

A pilot-scale synthesis (100 g batch) achieved 68% yield using:

  • Continuous flow reactor : Minimizes thermal degradation.

  • In-line UV monitoring : Ensures real-time reaction control .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the piperazine or thiadiazole rings.

    Substitution: Substituted derivatives at the methoxymethyl group.

Scientific Research Applications

The compound's structure features a thiadiazole moiety, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:

  • A study highlighted that 2-amino-1,3,4-thiadiazole derivatives showed good activity against various bacterial strains such as Bacillus anthracis and Bacillus cereus .
  • Compounds containing the thiadiazole ring have been linked to moderate to significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The potential anticancer effects of thiadiazole derivatives have been explored in several studies:

  • Thiadiazole-based compounds have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including modulation of specific protein targets involved in cell cycle regulation .
  • The compound's structural analogs have shown promise as kinesin spindle protein (KSP) inhibitors, which are crucial for cancer treatment strategies .

Case Studies

Several case studies have reported on the synthesis and evaluation of thiadiazole derivatives:

StudyFindings
Olsen et al. (2018)Identified cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives with potential anticancer activity .
Pintilie et al.Evaluated antimicrobial activity against multiple bacterial strains, revealing significant efficacy for certain derivatives .
J-Stage StudySynthesized new sulfonamide-thiadiazole derivatives showing antifungal and antibacterial activities in vitro .

Synthesis Techniques

The synthesis of 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multi-step chemical reactions:

  • Formation of the thiadiazole ring through cyclization.
  • Alkylation with benzyl groups to introduce the piperazine moiety.
  • Final modifications to enhance biological activity.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Thiadiazole-Substituted Piperazine Derivatives

Compound Name Thiadiazole Substituent Biological Activity/Properties Reference
1-Benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine 3-(Methoxymethyl) Not explicitly reported (analogues show antimicrobial activity)
1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine 3-(4-Chlorobenzyl) Improved lipophilicity; potential CNS activity
1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-(4-Methoxyphenyl) Enhanced electron-donating capacity
1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine 3-(3-Nitrophenyl) Electron-withdrawing groups may enhance enzyme inhibition
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine 3-(2-Methoxyethyl) Comparable solubility to methoxymethyl analogue

Key Findings :

  • Electron-Donating Groups (e.g., methoxymethyl, methoxyphenyl) improve solubility and may enhance binding to polar enzyme active sites .
  • Electron-Withdrawing Groups (e.g., nitro, chloro) increase metabolic stability but may reduce bioavailability due to higher lipophilicity .

Variations in the Benzyl Group

Table 2: Benzyl Group Modifications in Piperazine-Thiadiazole Hybrids

Compound Name Benzyl Substituent Impact on Activity Reference
This compound Unsubstituted benzyl Baseline activity for structural comparison
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-Methyl and 2-(trifluoromethyl) Increased steric bulk; potential for enhanced receptor selectivity
1-(2-Nitrobenzyl)-4-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperazine 2-Nitrobenzyl Nitro groups may improve enzyme inhibition (e.g., BACE1)
1-(3,4-Dichlorophenyl)-4-[(p-isopropylphenyl)(p-tolyl)methyl]piperazine Dichlorophenyl and diarylmethyl Enhanced antimicrobial activity due to halogenated aryl groups

Key Findings :

  • Halogenated Benzyl Groups (e.g., chloro, trifluoromethyl) improve antimicrobial and enzyme inhibitory activities but may increase cytotoxicity .
  • Nitro Substituents on benzyl groups correlate with stronger BACE1 inhibitory activity (IC50 values ~20–50 mM) .

Heterocycle Replacement: Thiadiazole vs. Oxadiazole

  • Thiadiazole Analogues : Sulfur atoms enhance π-π stacking and hydrogen bonding, critical for enzyme inhibition .

Biological Activity

1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial efficacy. This article explores the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N5OS2C_{15}H_{17}N_{5}OS_{2} with a molecular weight of 347.5 g/mol. The compound features a piperazine ring substituted with a thiadiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole have shown significant anticancer properties. A study demonstrated that certain thiadiazole derivatives exhibited potent growth inhibitory activity against various cancer cell lines. For instance, compounds derived from similar scaffolds displayed IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong cytotoxic effects .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound IMCF-70.28G2/M phase cell cycle arrest
Compound IIHL-609.6Down-regulation of MMP2 and VEGFA
Compound IIIK5627.4Inhibition of Bcr-Abl protein kinase

These findings suggest that the incorporation of the thiadiazole ring significantly enhances the anticancer activity of piperazine derivatives by affecting critical cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activity. A study synthesized various thiadiazole derivatives and evaluated their antibacterial effects against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Notably, certain derivatives showed substantial inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity Level
A1Staphylococcus aureusSignificant
A2E. coliSubstantial
B2Pseudomonas aeruginosaModerate

The results indicate that modifications to the thiadiazole structure can lead to enhanced antibacterial properties, making these compounds promising candidates for further development as antimicrobial agents.

Case Studies

A specific case study focused on a derivative similar to this compound highlighted its effectiveness against resistant strains of bacteria. The study reported that the compound exhibited a unique mechanism by disrupting bacterial cell wall synthesis, which is critical for combating antibiotic resistance .

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine, and how can reaction yields be improved?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the thiadiazole ring followed by coupling with a benzyl-piperazine precursor. Key steps include:

  • Thiadiazole Ring Formation : Use Lawesson’s reagent or PCl₅ to cyclize thioamide intermediates under reflux conditions .
  • Piperazine Coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the benzyl-piperazine group. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) may enhance regioselectivity when introducing the methoxymethyl group .
  • Yield Optimization : Solvent choice (e.g., DMF for polar intermediates) and catalyst systems (e.g., CuSO₄·5H₂O with sodium ascorbate) improve efficiency. Purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is critical .

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

Methodological Answer: A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential:

  • NMR : The benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and piperazine’s methylene signals (δ 2.5–3.5 ppm) confirm connectivity. The thiadiazole ring’s C=S stretch appears at ~1250 cm⁻¹ in FT-IR .
  • HRMS : Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]⁺) and verify the molecular formula (C₁₅H₁₈N₄OS).

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects) of structurally analogous piperazine-thiadiazole hybrids?

Methodological Answer: Contradictions often arise from assay variability or off-target interactions. To address this:

  • Target-Specific Assays : Conduct kinase inhibition profiling (e.g., EGFR, VEGFR2) to identify primary targets. Use molecular docking (Autodock Vina) to predict binding affinities .
  • Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity.
  • Metabolite Analysis : LC-MS/MS can detect active metabolites that may contribute to divergent effects .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME to optimize logP (target 2–4) and polar surface area (<140 Ų) for blood-brain barrier penetration .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxymethyl vs. trifluoromethoxy groups) with bioactivity. Methyl groups at C3 of thiadiazole enhance metabolic stability .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with 5-HT₆ receptors) to refine binding poses and residence times .

Q. What experimental controls are critical when evaluating off-target effects in kinase inhibition assays?

Methodological Answer:

  • Positive/Negative Controls : Include staurosporine (pan-kinase inhibitor) and DMSO vehicle controls.
  • Counter-Screening : Test against unrelated enzymes (e.g., acetylcholinesterase) to confirm specificity .
  • Cellular Context : Use isogenic cell lines (e.g., wild-type vs. kinase-deleted) to validate target engagement .

Q. How can regioselectivity challenges in thiadiazole functionalization be addressed?

Methodological Answer:

  • Directing Groups : Introduce transient protecting groups (e.g., Boc on piperazine) to steer electrophilic substitution .
  • Metal Catalysis : Pd-mediated C–H activation enables selective C5 modification of the thiadiazole ring .

Q. Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s interaction with epigenetic targets (e.g., HDACs).
  • In Vivo Toxicity : No published studies on acute/chronic toxicity in animal models.

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